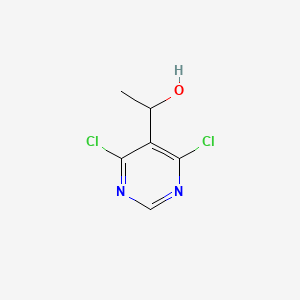

1-(4,6-Dichloropyrimidin-5-yl)ethanol

Overview

Description

1-(4,6-Dichloropyrimidin-5-yl)ethanol , also known by its IUPAC name 1-(4,6-dichloro-5-pyrimidinyl)ethanone , is a chemical compound with the molecular formula C6H4Cl2N2O . It is a solid substance with a molecular weight of approximately 191.02 g/mol . The compound is characterized by its dichloropyrimidine ring and an attached ethanone group .

Synthesis Analysis

- Step 2 : React 1-(4,6-dichloro-pyrimidin-5-yl)-ethanone with 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (commonly known as Dess-Martin periodinane ) in dichloromethane under nitrogen at low temperature (around 0°C) .

Molecular Structure Analysis

The molecular structure of 1-(4,6-Dichloropyrimidin-5-yl)ethanol consists of a dichloropyrimidine ring connected to an ethanone group. The chlorine atoms are positioned at the 4th and 6th positions of the pyrimidine ring. The compound’s structure is crucial for understanding its properties and reactivity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Ethanol in Biochemical Research

Ethanol is widely studied in biochemical research for its effects on biological systems, particularly regarding its action on various types of ion channels and receptors. One study reviewed the interactions between ethanol and ionotropic receptor desensitization, highlighting ethanol's significant role in modulating receptor function. This modulation is crucial for understanding ethanol's pharmacological and toxicological effects on the body, suggesting that compounds with similar properties might be studied for related biochemical applications (Dopico & Lovinger, 2009).

Ethanol's Role in Energy Production

Research on ethanol's use as a renewable energy source has grown, with studies focusing on the optimization of ethanol production from biomass. For instance, the chemical composition of distillers grains, a byproduct of ethanol production, has been extensively reviewed to understand and improve the efficiency of ethanol as a fuel additive. This research is vital for reducing reliance on fossil fuels and enhancing the sustainability of energy sources, potentially offering insights into how related compounds might contribute to green chemistry and energy (Liu, 2011).

Ethanol in Medical and Pharmacological Studies

Ethanol's effects on health, particularly its genotoxic potential, have been extensively studied. Research into ethanol's genotoxicity is essential for assessing its safety as an industrial chemical and understanding its impact when consumed in alcoholic beverages. These studies contribute to the broader field of toxicology, providing a framework for evaluating the safety of related chemical compounds, including potential risks and mechanisms of action (Phillips & Jenkinson, 2001).

Safety and Hazards

properties

IUPAC Name |

1-(4,6-dichloropyrimidin-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-3(11)4-5(7)9-2-10-6(4)8/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPCRQZVRSYZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CN=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)